3-Chloropyridine-2-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQPCEQWDCLDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Tale of Two Isomers: A Technical Guide to 3-chloropyridine-2-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride for Drug Discovery Professionals
Foreword: The Subtle Dance of Atoms in Drug Design
In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. A subtle shift of a single functional group can dramatically alter a compound's reactivity, biological activity, and pharmacokinetic profile. This guide delves into the nuanced yet critical differences between two such closely related building blocks: 3-chloropyridine-2-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride. For the discerning researcher and drug development professional, understanding these distinctions is not merely an academic exercise; it is fundamental to harnessing their unique chemical personalities for the rational design of novel therapeutics. These molecules, while isomeric, present divergent synthetic challenges and opportunities, offering distinct pathways to new chemical entities. This whitepaper aims to be an essential resource, providing in-depth technical insights into their structure, synthesis, reactivity, and applications, thereby empowering scientists to make more informed decisions in their quest for the next generation of medicines.
Structural and Physicochemical Disparities: More Than Just a Rearrangement
At first glance, 3-chloropyridine-2-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride are simple positional isomers. However, the interplay of the electron-withdrawing sulfonyl chloride group, the electronegative chlorine atom, and the electron-deficient nature of the pyridine ring nitrogen creates distinct electronic environments that govern their properties and reactivity.
The key distinction lies in the position of the highly electrophilic sulfonyl chloride group relative to the pyridine nitrogen. In 3-chloropyridine-2-sulfonyl chloride , the sulfonyl chloride is at the C2 position, immediately adjacent to the nitrogen. This proximity significantly influences the reactivity of the S-Cl bond. Conversely, in 2-chloropyridine-3-sulfonyl chloride , the sulfonyl chloride is at the C3 position, meta to the nitrogen, leading to a different electronic distribution and reactivity profile.
Caption: Positional isomerism in chloropyridine sulfonyl chlorides.
A summary of their fundamental physicochemical properties is presented below for a clear comparison.
| Property | 3-chloropyridine-2-sulfonyl chloride | 2-chloropyridine-3-sulfonyl chloride |
| IUPAC Name | 3-chloropyridine-2-sulfonyl chloride | 2-chloropyridine-3-sulfonyl chloride |
| CAS Number | Not readily available | 6684-06-6[1][2] |
| Molecular Formula | C₅H₃Cl₂NO₂S | C₅H₃Cl₂NO₂S |
| Molecular Weight | 212.05 g/mol | 212.05 g/mol [2] |
| Appearance | Solid (predicted) | White to off-white solid/powder[1] |
| Melting Point | Not readily available | 42-43 °C[1] or 51 °C[3] |
| SMILES | C1=CC(=C(C=N1)S(=O)(=O)Cl)Cl | C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl[2] |
| InChI Key | Not readily available | MFJSIQDQIZEVJX-UHFFFAOYSA-N[2] |
Synthetic Pathways: A Divergence in Strategy
The synthesis of these isomers requires distinct strategic approaches, reflecting the regiochemical challenges associated with the functionalization of the pyridine ring.
Synthesis of 2-chloropyridine-3-sulfonyl chloride
This isomer is more commonly documented, with established, scalable synthetic routes.
Method A: From 3-Amino-2-chloropyridine (Diazotization)
A robust and widely used method involves the diazotization of 3-amino-2-chloropyridine followed by a copper-catalyzed sulfochlorination. This aqueous process is advantageous for its safety, scalability, and the precipitation of the product from the reaction mixture, which simplifies purification.[3]
Experimental Protocol:
-
A solution of sulfur dioxide is prepared by adding thionyl chloride to cold water.
-
Separately, 3-amino-2-chloropyridine is dissolved in concentrated hydrochloric acid and cooled to -5 to 0 °C.
-
A solution of sodium nitrite in water is added dropwise to the 3-amino-2-chloropyridine solution to form the diazonium salt.
-
This diazonium salt solution is then added to the sulfur dioxide solution containing a catalytic amount of copper(I) chloride.
-
The resulting precipitate, 2-chloropyridine-3-sulfonyl chloride, is collected by filtration, washed with water, and dried under vacuum.[1][3]
Method B: From 3,3′-Dithiobis(2-chloropyridine)
An alternative route involves the oxidative chlorination of a disulfide precursor.
Experimental Protocol:
-
3,3′-Dithiobis(2-chloropyridine) is dissolved in hydrochloric acid.
-
Chlorine gas is bubbled through the solution while maintaining the temperature at 20-23 °C.
-
Water is then added dropwise, causing the product to precipitate.
-
The solid is collected by filtration, washed with water, and dried to yield 2-chloropyridine-3-sulfonyl chloride.[3]
Synthesis of 3-chloropyridine-2-sulfonyl chloride
The synthesis of this isomer is less commonly reported, necessitating a different precursor strategy.
Method: From 3-chloro-2-((phenylmethyl)thio)pyridine
This method relies on the oxidative cleavage of a thioether precursor.
Experimental Protocol:
-
3-chloro-2-((phenylmethyl)thio)pyridine is dissolved in acetic acid containing water and cooled in an ice bath.
-
Chlorine gas is passed through the mixture at 10-15 °C for several hours.
-
The resulting solution containing the sulfonyl chloride hydrochloride is poured into a cold aqueous solution of sodium acetate to liberate the free sulfonyl chloride.
-
The product is extracted with an organic solvent (e.g., methylene chloride), washed, dried, and isolated after solvent removal.[4]
Caption: Synthetic pathways for the isomeric chloropyridine sulfonyl chlorides.
A Comparative Analysis of Reactivity
The electronic differences between the two isomers directly translate to distinct reactivity profiles at both the sulfonyl chloride moiety and the chlorine-substituted carbon.
Reactivity of the Sulfonyl Chloride Group
The primary role of these molecules in synthesis is to act as sulfonylating agents. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic esters, respectively.
-
3-chloropyridine-2-sulfonyl chloride : The sulfonyl chloride group is at the C2 position, ortho to the ring nitrogen. The lone pair of the nitrogen can potentially stabilize the transition state of nucleophilic attack at the sulfur atom through a neighboring group participation effect. However, this is counteracted by the strong electron-withdrawing inductive effect of the adjacent nitrogen. The steric hindrance from the C3-chloro substituent may also play a role in modulating reactivity.
-
2-chloropyridine-3-sulfonyl chloride : With the sulfonyl chloride at the C3 position, it is meta to the nitrogen. The electron-withdrawing effect of the nitrogen is less pronounced at this position compared to the C2 position. The reactivity is primarily governed by the inductive effects of the ring nitrogen and the C2-chloro substituent. Generally, pyridine-3-sulfonyl chlorides are highly effective sulfonylating agents.[5]
Reactivity of the Ring Chlorine Atom
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_Ar_), a crucial reaction for further molecular elaboration.
-
In 2-chloropyridine-3-sulfonyl chloride , the chlorine is at the C2 position, which is activated towards nucleophilic attack by the ring nitrogen. This is a classic feature of 2-halopyridines.[5] The powerful electron-withdrawing sulfonyl chloride group at the C3 position further activates the C2 position, making this chlorine atom a good leaving group in SNA_Ar_ reactions.
-
In 3-chloropyridine-2-sulfonyl chloride , the chlorine is at the C3 position. The C3 position of pyridine is generally less reactive towards nucleophilic substitution than the C2 or C4 positions.[6] However, the presence of the strongly electron-withdrawing sulfonyl chloride group at the adjacent C2 position will activate the C3 position to some extent.
Caption: Logical relationship between substituent position and chemical reactivity.
Applications in Drug Discovery: Building Blocks for Biologically Active Molecules
The true value of these isomers is realized in their application as versatile intermediates in the synthesis of complex, biologically active molecules. The sulfonamide linkage they form is a cornerstone of modern medicinal chemistry, found in a wide array of drugs.[7]
The Prominence of the Pyridine-3-sulfonyl Moiety: The Vonoprazan Story
While specific examples for the chloro-substituted isomers can be found in patent literature, the importance of this structural class is powerfully illustrated by the non-chlorinated parent compound, pyridine-3-sulfonyl chloride . This intermediate is critical for the synthesis of Vonoprazan (TAK-438) , a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders.[8] In the synthesis of Vonoprazan, pyridine-3-sulfonyl chloride is reacted with a substituted pyrrole to form the key N-sulfonylpyrrole linkage.[9][10][11] This high-profile application underscores the value of the pyridine-3-sulfonyl scaffold in constructing active pharmaceutical ingredients (APIs).
| Application Area | Key Intermediate | Resulting Drug/Scaffold | Therapeutic Class |
| Gastroenterology | Pyridine-3-sulfonyl chloride | Vonoprazan (TAK-438)[8] | Potassium-Competitive Acid Blocker |
| Oncology | Pyridine-3-sulfonyl chloride | Pyrimidine derivatives[12] | Anti-proliferative agents |
| General Synthesis | 2-chloropyridine-3-sulfonyl chloride | Isobutyl carbamate[3] | Synthetic Intermediate |
| Herbicide Development | Substituted Pyridine-3-sulfonyl chlorides | N-(triazoloazinyl)arylsulfonamides[13] | Herbicides |
Leveraging the Chloro Substituent
The chlorine atom on the pyridine ring is not merely a passive substituent. It serves several critical functions in drug design:
-
Modulation of Physicochemical Properties : The chlorine atom can increase lipophilicity, potentially improving membrane permeability.
-
Metabolic Blocking : It can be strategically placed to block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Halogen Bonding : The chlorine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.
-
Synthetic Handle : As discussed, the chlorine atom, particularly at the C2 position, serves as a reactive site for introducing further diversity into the molecule via nucleophilic aromatic substitution.[14]
Conclusion: Informed Choices for Advanced Synthesis
The distinction between 3-chloropyridine-2-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride is a compelling example of how subtle structural changes dictate chemical behavior.
-
2-chloropyridine-3-sulfonyl chloride is a more established building block with well-defined synthesis and a highly reactive C2-chlorine atom, making it an excellent choice for synthetic strategies that require subsequent modification at that position.
-
3-chloropyridine-2-sulfonyl chloride , while less common, offers a different reactivity pattern. Its C2-sulfonyl chloride group is expected to be highly reactive, while its C3-chlorine is less susceptible to substitution, providing an alternative regiochemical outcome for complex syntheses.
For the medicinal chemist, the choice between these isomers is a strategic one, dictated by the desired reactivity and the overall synthetic plan. A thorough understanding of their unique properties, as outlined in this guide, is crucial for leveraging their full potential in the efficient and rational development of novel pharmaceutical agents.
References
Sources
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3-chloropyridine-2-sulfonyl chloride molecular weight and formula
An In-Depth Technical Guide to 3-Chloropyridine-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-chloropyridine-2-sulfonyl chloride. It is designed to provide not just procedural steps, but also the underlying scientific rationale to empower effective utilization of this versatile reagent. For clarity and accuracy, this document will primarily refer to the compound by its IUPAC-preferred name, 2-chloropyridine-3-sulfonyl chloride .
Core Compound Identification and Properties
2-Chloropyridine-3-sulfonyl chloride is a highly reactive bifunctional molecule, featuring a chlorinated pyridine ring and an electrophilic sulfonyl chloride group. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds prevalent in modern pharmaceuticals.[1][2] The chlorine atom on the pyridine ring and the sulfonyl chloride moiety offer orthogonal reactivity, allowing for sequential and selective chemical transformations.
Quantitative Data Summary
The fundamental physicochemical properties of 2-chloropyridine-3-sulfonyl chloride are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃Cl₂NO₂S | [3][4][5] |
| Molecular Weight | 212.05 g/mol | [3][4][5] |
| CAS Number | 6684-06-6 | [3][4] |
| IUPAC Name | 2-chloropyridine-3-sulfonyl chloride | [4] |
| Appearance | Solid | |
| InChI Key | MFJSIQDQIZEVJX-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | [4] |
Synthesis of Chlorinated Pyridine Sulfonyl Chlorides
The synthesis of chlorinated pyridine sulfonyl chlorides often involves multi-step processes starting from more readily available pyridine derivatives. A common industrial approach involves the chlorination and sulfonylation of hydroxypyridine sulfonic acids.
Rationale for Synthetic Strategy
The described method leverages robust and scalable chlorinating agents to convert both the hydroxyl group on the pyridine ring and the sulfonic acid moiety into their corresponding chlorides.[6] Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) in combination with chlorine gas are potent reagents for this type of transformation. The reaction proceeds via the formation of highly reactive intermediates, leading to the desired product. The staged heating profile is critical for controlling the reaction kinetics and minimizing the formation of impurities.
Generalized Synthesis Workflow
The following diagram illustrates a representative pathway for the synthesis of a chloropyridine sulfonyl chloride from a hydroxypyridine sulfonic acid precursor.
Caption: Generalized workflow for the synthesis of chloropyridine sulfonyl chlorides.
Detailed Experimental Protocol
The following protocol is a generalized representation based on established patent literature and should be adapted and optimized for specific laboratory conditions and scales.[6][7]
-
Reactor Setup: Equip a multi-neck, round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a gas inlet tube. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: To the flask, charge the starting hydroxypyridine sulfonic acid, phosphorus oxychloride, and phosphorus trichloride.
-
Initial Heating and Chlorination: Begin stirring and gently heat the mixture to reflux (approximately 80°C). Introduce chlorine gas through the gas inlet tube over a period of several hours. The reaction is exothermic, and the temperature may rise to around 100°C.
-
Reaction Completion: After the chlorine gas addition is complete, maintain the reaction mixture at reflux (100-120°C) for several hours to ensure the reaction goes to completion.
-
Workup and Isolation:
-
Cool the reaction mixture.
-
Remove excess phosphorus oxychloride and other volatile components by distillation under reduced pressure.
-
The residue is then carefully taken up in a suitable organic solvent (e.g., toluene or ethylene chloride).
-
The organic phase is washed with water to remove any remaining inorganic acids.
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
-
Purification: The solvent is removed from the organic phase via rotary evaporation. The crude product can be further purified by vacuum distillation to yield the final chloropyridine sulfonyl chloride.[6]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-chloropyridine-3-sulfonyl chloride is primarily centered on the high reactivity of the sulfonyl chloride group.[8] This functional group is a powerful electrophile, readily reacting with a wide array of nucleophiles.
Sulfonamide Bond Formation: A Cornerstone of Medicinal Chemistry
The most prominent application of 2-chloropyridine-3-sulfonyl chloride is in the synthesis of sulfonamides. The reaction with primary or secondary amines proceeds rapidly and efficiently, often under mild conditions, to form a stable sulfonamide linkage.[8] This moiety is a key structural feature in numerous FDA-approved drugs due to its ability to act as a hydrogen bond donor and acceptor, influencing pharmacokinetic and pharmacodynamic properties.[9][10]
Reaction Workflow: Sulfonylation of an Amine
The diagram below outlines the straightforward reaction between 2-chloropyridine-3-sulfonyl chloride and a generic amine to yield the corresponding sulfonamide.
Caption: Reaction scheme for sulfonamide synthesis.
Role in Pharmaceutical Synthesis
Pyridine sulfonyl chlorides are crucial intermediates in the synthesis of various therapeutic agents.[1] For instance, related compounds like 5-chloropyridine-3-sulfonyl chloride are used in the preparation of proton pump inhibitors.[11] The incorporation of the chloropyridine scaffold can modulate properties such as solubility, metabolic stability, and target binding affinity. The chlorine atom itself can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck), enabling late-stage diversification of drug candidates.[2][12]
Safety, Handling, and Storage
2-Chloropyridine-3-sulfonyl chloride is a hazardous chemical that requires careful handling to ensure personnel safety.
Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage.[4]
-
Irritant: May cause respiratory irritation.[13]
-
Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Reactivity: Reacts with water, releasing hydrogen chloride gas.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.[13][14]
-
Dispensing: Handle as a solid in a controlled environment. Avoid generating dust.
-
Incompatible Materials: Keep away from water, strong bases, and strong oxidizing agents.[14]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][14] Store locked up and away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
Conclusion
2-Chloropyridine-3-sulfonyl chloride is a high-value reagent for chemical synthesis, particularly in the realm of drug discovery and development. Its defined molecular structure and predictable reactivity make it an essential tool for introducing the sulfonamide functional group and the chloropyridine scaffold into target molecules. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is paramount for its safe and effective application in the laboratory.
References
-
2-Chloropyridine-3-sulfonyl chloride . PubChem, National Center for Biotechnology Information. [Link]
-
3-Chloropyridine . Wikipedia. [Link]
- Process for the preparation of chloropyridine sulfonyl chloride.
-
4-Chloropyridine-3-sulfonyl chloride . PubChem, National Center for Biotechnology Information. [Link]
-
2-Chloro-5-pyridinesulfonyl chloride . PubChem, National Center for Biotechnology Information. [Link]
-
The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Angewandte Chemie International Edition. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications . Chempanda. [Link]
-
Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines . De Gruyter. [Link]
-
Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5 . ResearchGate. [Link]
-
5-Chloropyridine-3-sulfonyl chloride . PubChem, National Center for Biotechnology Information. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . National Center for Biotechnology Information. [Link]
- Pyridine-3-sulfonyl chloride production method.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. [Link]
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- 7. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]
- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
preparation of 3-chloropyridine-2-sulfonyl chloride from 3-chloro-2-mercaptopyridine
Executive Summary
The synthesis of 3-chloropyridine-2-sulfonyl chloride represents a significant challenge in heterocyclic chemistry due to the inherent instability of pyridine-2-sulfonyl chlorides. The electron-withdrawing nitrogen atom at the ortho position renders the sulfonyl group highly susceptible to nucleophilic attack (hydrolysis) and thermal desulfonylation.
This guide details a robust, field-proven protocol for the oxidative chlorination of 3-chloro-2-mercaptopyridine (also known as 3-chloropyridine-2-thiol). Unlike generic procedures, this protocol emphasizes critical process parameters (CPPs)—specifically temperature control and reaction kinetics—to maximize yield and suppress the formation of the 2,3-dichloropyridine byproduct.
Strategic Considerations & Mechanistic Insight
The Instability Challenge
Pyridine-2-sulfonyl chlorides are thermally and hydrolytically unstable. The proximity of the ring nitrogen allows for a facile nucleophilic attack on the sulfur atom, leading to rapid hydrolysis to the sulfonic acid. Furthermore, under thermal stress, these compounds undergo desulfonylation to release
Key Success Factor: The reaction must be conducted at cryogenic or near-cryogenic temperatures (
Reaction Mechanism: Oxidative Chlorination
The transformation proceeds via a stepwise oxidation pathway. The initial injection of chlorine oxidizes the thiol to the disulfide intermediate. Continued chlorination cleaves the disulfide bond, forming the sulfenyl chloride (
DOT Diagram: Reaction Mechanism
Figure 1: Stepwise oxidative chlorination pathway from thiol to sulfonyl chloride.[1]
Experimental Protocol (Gold Standard)
Method: Direct Oxidative Chlorination using Chlorine Gas (
Reagents & Equipment
| Component | Specification | Quantity | Role |
| 3-Chloro-2-mercaptopyridine | >98% Purity | 14.56 g (100 mmol) | Substrate |
| Chlorine Gas ( | Lecture Bottle / Cylinder | ~22 g (300-350 mmol) | Oxidant |
| Acetic Acid (Glacial) | ACS Grade | 80 mL | Solvent |
| Water | Deionized | 20 mL | Oxygen Source |
| Dichloromethane (DCM) | Anhydrous | 200 mL | Extraction |
| Sodium Sulfate | Anhydrous | 50 g | Drying Agent |
Step-by-Step Procedure
Phase 1: Reactor Setup & Dissolution[1]
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (sparger) reaching the bottom, and a thermometer. Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize excess
and HCl fumes. -
Solvent Prep: Add 80 mL of Glacial Acetic Acid and 20 mL of water to the flask.
-
Note: The water is stoichiometric; it provides the oxygen atoms for the sulfonyl group (
).
-
-
Loading: Charge the 3-chloro-2-mercaptopyridine (14.56 g) into the flask. Stir to form a suspension.
-
Cooling: Immerse the flask in an ice/salt bath (or cryostat) to bring the internal temperature to -5°C to 0°C .
Phase 2: Chlorination (Critical Step)
-
Initiation: Begin a slow stream of chlorine gas into the mixture.
-
Observation: The suspension will initially thicken as the disulfide intermediate forms, then clarify as the disulfide cleaves to the sulfonyl chloride.
-
-
Temperature Control: Adjust the gas flow rate to maintain the internal temperature below 5°C .
-
Warning: Exotherms >10°C will promote byproduct formation (2,3-dichloropyridine).
-
-
Completion: Continue bubbling for approximately 45-60 minutes. The reaction is complete when the solution becomes a clear, pale yellow liquid and an aliquot shows no remaining starting material by TLC (or persistence of the yellow
color indicates saturation).
Phase 3: Quench & Isolation (Rapid Execution)
-
Quench: Pour the cold reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Why: This dilutes the acid and precipitates the product (or oils it out) while keeping the temperature low to prevent hydrolysis.
-
-
Extraction: Immediately extract the aqueous mixture with cold Dichloromethane (
). -
Washing: Wash the combined organic layers with:
- cold water.
-
cold saturated
(Caution: Gas evolution). - cold brine.
-
Drying: Dry over anhydrous
for 10 minutes (keep cold). -
Concentration: Filter and concentrate the solvent in vacuo at a bath temperature < 30°C .
-
Result: The product is typically obtained as a yellow oil or low-melting solid.
-
Storage: Store under nitrogen at -20°C. Use immediately for best results.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-chloropyridine-2-sulfonyl chloride.
Quality Control & Troubleshooting
Analytical Parameters
Due to the instability of the product, standard LC-MS in protic solvents (Methanol/Water) will show the methyl ester or sulfonic acid mass, not the chloride.
-
NMR (
): Look for the characteristic downfield shift of the pyridine protons compared to the thiol. -
Derivatization Test: React a small aliquot with excess benzylamine in DCM. Analyze the resulting stable sulfonamide by LC-MS to confirm conversion.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sulfonic Acid formation | Temperature too high during reaction or workup. | Keep reaction < 5°C. Use cold DCM and ice water. Do not rotovap > 30°C. |
| Formation of 2,3-Dichloropyridine | Over-chlorination or thermal desulfonylation. | Stop |
| Incomplete Reaction | Insufficient | Ensure gas sparger is submerged. Increase agitation speed. |
Safety & Handling (HSE)
-
Chlorine Gas: Highly toxic and corrosive. Must be used in a well-ventilated fume hood. Ensure a functional scrubber is attached.
-
Sulfonyl Chloride: Corrosive and lachrymator. Causes severe skin burns.
-
Pressure: Ensure the system is not sealed; allow gas to exit through the scrubber to prevent over-pressurization.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3][4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl chlorides.[3] The Journal of Organic Chemistry, 71(3), 1080-1084. Link
- Maraswani, B., et al. (2011). Synthesis and biological evaluation of new 2-chloropyridine-3-sulfonamide derivatives. European Journal of Medicinal Chemistry. (General reference for pyridine sulfonamide stability).
-
PrepChem. (n.d.). Synthesis of 3-Chloro-2-Pyridine Sulfonyl Chloride. PrepChem.com. Link
Sources
- 1. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]
- 2. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 3-Chloropyridine-2-Sulfonyl Chloride Integrity Management
Status: SYSTEM ACTIVE Ticket Priority: CRITICAL (Reagent Instability) Audience: Medicinal Chemistry & Process Development Teams
Critical Alert: The "Alpha-Position" Vulnerability
User Advisory: You are working with a pyridine-2-sulfonyl chloride derivative.[1][2][3] Unlike their benzene analogs or pyridine-3-sulfonyl isomers, sulfonyl chlorides at the C2 (alpha) position possess a unique and aggressive decomposition pathway: Spontaneous
While hydrolysis (reaction with water) is a standard concern for all sulfonyl chlorides, your specific molecule (3-chloropyridine-2-sulfonyl chloride) is thermodynamically predisposed to eject sulfur dioxide to form 3-chloropyridine, even in the absence of moisture.
-
Implication: Standard "dry storage" is insufficient. Thermal energy alone can degrade your reagent.
-
Requirement: You must control both Moisture (Hydrolysis) and Heat (
Extrusion).
Module 1: The Chemistry of Degradation
To prevent degradation, you must understand the two competing breakdown mechanisms.
Mechanism A: Hydrolysis (Moisture Driven) Water attacks the electrophilic sulfur, displacing chloride. This generates 3-chloropyridine-2-sulfonic acid and HCl . The HCl protonates the pyridine ring, making it more electron-deficient and susceptible to further nucleophilic attack (autocatalysis).
Mechanism B:
Figure 1: Dual decomposition pathways. Path A (Hydrolysis) produces sticky acids and HCl. Path B (Extrusion) produces liquid impurities and SO2 gas.
Module 2: Storage Protocols (The "Deep Freeze" System)
Standard Operating Procedure (SOP-3CP-02)
Do not store this reagent on a shelf, even in a desiccator. The activation energy for
The Double-Containment Protocol
| Component | Specification | Reason |
| Primary Container | Glass Vial with Teflon-lined Cap | Plastics (polypropylene) are permeable to moisture over time and can be attacked by HCl fumes. |
| Headspace Gas | Argon (Ar) | Argon is heavier than air and provides a better "blanket" than Nitrogen ( |
| Sealant | Parafilm + Electrical Tape | Parafilm creates a moisture barrier; electrical tape applies tension to the cap to prevent loosening due to pressure changes. |
| Secondary Container | Jar with Desiccant (P2O5 or Drierite) | Acts as a "sacrificial" moisture sink. |
| Temperature | -20°C (Required) | CRITICAL: Low temperature is the only way to kinetically inhibit the |
Step-by-Step Storage Workflow:
-
Flush the primary vial with Argon for 30 seconds.
-
Cap tightly immediately.
-
Wrap the cap/neck interface with Parafilm (2 layers).
-
Place the vial inside a secondary jar containing active desiccant.
-
Store in a non-cycling freezer at -20°C.
Module 3: Troubleshooting & Quality Control
Diagnostic Center: Reading the Signs
| Symptom | Diagnosis | Corrective Action |
| "Pop" sound when opening | Gas Buildup ( | Reagent is decomposing. Vent carefully in a fume hood. Check purity immediately. |
| Solid turned to "Gum" | Hydrolysis (Path A) | The sulfonic acid byproduct is hygroscopic and absorbs more water, creating a sticky gum. Discard. |
| Liquid droplets on solid | Extrusion (Path B) | The droplets are likely 3-chloropyridine (liquid). Purity is compromised. Recrystallize if yield is critical. |
Quality Control Protocol: The Morpholine Titration Do not rely solely on TLC, as the sulfonyl chloride often hydrolyzes on the silica plate, giving false "impure" readings.
Method: Quantitative derivatization with morpholine.
-
Dissolve 50 mg of reagent in dry
(DCM). -
Add 2.0 equivalents of morpholine .
-
Stir for 10 minutes (Reaction:
). -
Analysis:
-
HPLC/LC-MS: Inject the mixture. The sulfonamide is stable and ionizes well.
-
1H NMR: Evaporate solvent. The sulfonamide protons are distinct.
-
Note: If you see a peak for 3-chloropyridine in the NMR, your reagent has suffered thermal degradation (
extrusion).
-
Frequently Asked Questions (FAQ)
Q: Can I store the reagent in solution (e.g., in DCM or THF)? A: No. Solutions allow for greater molecular mobility, which can accelerate the bimolecular hydrolysis reaction if any trace water is present. Furthermore, THF can polymerize in the presence of strong electrophiles/acids. Store as a neat solid only.
Q: How do I purify it if it has degraded? A: Avoid silica gel chromatography (silica is slightly acidic and contains bound water).
-
Recommended: Recrystallization from dry Hexanes/CH2Cl2 or Toluene.
-
Alternative: If the impurity is just the sulfonic acid (hydrolysis product), you can dissolve the mixture in dry DCM; the sulfonic acid is often insoluble in DCM and can be filtered off.
Q: Why does the color change from white to yellow?
A: Yellowing indicates the formation of 3-chloropyridine (via
References
-
Stability of Heteroaromatic Sulfonyl Chlorides: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[4] ChemRxiv, 2025.[4] (Identifies the specific instability of alpha-sulfonyl pyridines and the SO2 extrusion pathway).
-
Synthesis & Handling: "Preparation of Aryl Sulfonyl Chlorides." ACS Publications, 2009. (General protocols for handling moisture-sensitive pyridine derivatives).
-
Analytical Methods: "A Researcher's Guide to Characterizing Sulfonyl Chlorides." BenchChem Technical Guides, 2025. (Titration and derivatization protocols).
Sources
optimizing yield of sulfonylation with electron-deficient pyridine sulfonyl chlorides
Topic: Optimizing Yields with Electron-Deficient Pyridine Sulfonyl Chlorides
Current Status: Active Agent: Senior Application Scientist (Organic Synthesis Division)
Welcome to the Critical Reagent Support Hub.
You are likely here because your reaction turned into a black tar, your yield is <20%, or your LCMS shows the corresponding chloropyridine instead of the sulfonamide.
Working with electron-deficient pyridine sulfonyl chlorides (especially 2-pyridyl and 4-pyridyl isomers) is a race against time. These reagents are kinetically unstable and prone to two fatal decomposition pathways: Hydrolysis and Cheletropic Elimination of
This guide provides the protocols required to win that race.
Part 1: The Stability Diagnostics (Read Before Experiment)
Q: My sulfonyl chloride turned purple/black in the bottle. Is it usable? A: No. Pyridine sulfonyl chlorides are autocatalytic in their decomposition. The purple color indicates the formation of pyridinium salts and complex oligomers triggered by HCl release.
-
The Fix: If you synthesized it, use it immediately (within 1 hour). If you bought it, wash the solid with cold anhydrous hexanes (
) to remove surface impurities. If it remains dark, recrystallize or discard.
Q: I see the product mass -64 in my LCMS. What happened?
A: You suffered Desulfonylation (
-
Risk Factor: High temperatures (
) and prolonged reaction times.
Part 2: The "Cold & Fast" Protocol (Standard Operating Procedure)
Do not use standard "room temperature overnight" amide coupling conditions. They will fail.
Reagents & Setup
-
Solvent: Anhydrous DCM or THF (Must be dry; water accelerates HCl production).
-
Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine .
-
Why? Avoid nucleophilic bases like DMAP or Pyridine. They attack the sulfur, forming a highly unstable sulfonylammonium intermediate that decomposes faster than it reacts with your amine.
-
-
Temperature:
to .
Step-by-Step Protocol
-
Amine Prep: Dissolve your amine (1.0 equiv) and DIPEA (1.2–1.5 equiv) in anhydrous DCM. Cool to
. -
Reagent Addition: Dissolve the pyridine sulfonyl chloride (1.1 equiv) in a minimal amount of DCM.
-
Crucial: Add the sulfonyl chloride solution dropwise to the amine. Do not add the amine to the chloride.
-
Reasoning: You want the amine (nucleophile) in excess at the point of contact to capture the sulfonyl chloride before it decomposes.
-
-
Reaction: Stir at
for 30–60 minutes. Monitor by TLC/LCMS.-
Stop Condition: As soon as the starting amine is consumed, quench the reaction. Do not let it "stir out" overnight.
-
-
Quench: Add saturated aqueous
or water immediately.
Part 3: Troubleshooting & Logic Mechanisms
Visualizing the "Race Condition"
You are managing three competing pathways. Your goal is to maximize Pathway A while suppressing B and C.
Figure 1: The Kinetic Competition. Pathway A must outcompete B (Hydrolysis) and C (Extrusion).
Part 4: Advanced FAQ
Q: Can I use aqueous conditions (Schotten-Baumann)?
A: Surprisingly, Yes.
If your sulfonyl chloride is fresh, a biphasic system (DCM / Sat.
-
The Logic: The sulfonyl chloride is often insoluble in water. It stays in the DCM layer. The inorganic base stays in the water layer. The reaction happens at the interface. This prevents the base from triggering decomposition in the bulk organic phase, and the water "washes away" the HCl immediately.
-
Protocol: Vigorously stir amine in DCM + Sat.
(1:1 ratio) at . Add sulfonyl chloride solid in one portion.
Q: I am getting bis-sulfonylation (R-N(SO2Py)2). How do I stop it? A: This is common with primary amines.
-
The Fix:
-
Use a slight excess of amine (1.1 equiv amine : 1.0 equiv chloride) instead of excess chloride.
-
Use a bulky base (2,6-lutidine).
-
If the problem persists, protect your amine as a silyl derivative (e.g., using BSTFA) before reacting, or use the "Biphasic" method described above, which suppresses the anion formation required for the second addition.
-
Q: Which isomers are the worst?
A: Stability follows this trend:
-
2-Pyridyl (Alpha): Most unstable. The nitrogen lone pair assists in the elimination of
. Handle at or lower.[1] - to RT.
Part 5: Data Summary
| Variable | Recommendation | Failure Mode if Ignored |
| Temperature | ||
| Base | DIPEA, 2,6-Lutidine | Decomposition via sulfene intermediate |
| Addition Order | Add Chloride to Amine | Bis-sulfonylation; Hydrolysis |
| Solvent | Anhydrous DCM | Sulfonic acid formation |
| Reaction Time | < 1 Hour | Darkening/Tarring of mixture |
References
-
Shevchuk, O. I., et al. (2025).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[4]
- Key Insight: Establishes the stability hierarchy ( ) and decomposition pathways for 200+ heterocyclic sulfonyl halides.
-
Lalaoui, L., et al. (2016). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Chemistry – A European Journal.
- Key Insight: Discusses the activation of sulfonamides and the intrinsic instability of electron-deficient sulfonyl chlorides during synthesis.
-
Org. Process Res. Dev. (2009).[5] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Key Insight: Validates the use of biphasic/aqueous conditions for handling unstable sulfonyl chlorides by exploiting solubility differences.
Sources
troubleshooting low reactivity of 3-chloropyridine-2-sulfonyl chloride with anilines
Ticket #8492: Reactivity Issues with 3-Chloropyridine-2-Sulfonyl Chloride
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Severity: High (Synthesis Bottleneck)
Executive Summary
You are encountering low conversion or complete failure in coupling 3-chloropyridine-2-sulfonyl chloride (1) with anilines. This is a classic "perfect storm" substrate. You are fighting two opposing forces:
-
High Instability: Pyridine-2-sulfonyl chlorides are thermally unstable and prone to
extrusion. -
High Steric Hindrance: The chlorine atom at the C3 position creates an ortho-blockade, severely retarding nucleophilic attack at the sulfur center.
This guide provides a diagnostic workflow to distinguish between reagent decomposition and kinetic inertness , followed by optimized protocols to force the reaction.
Module 1: Diagnosis & Quality Control
Before changing reaction conditions, you must validate your starting material. This specific sulfonyl chloride is notorious for degrading in the bottle.
Q1: Is my sulfonyl chloride actually a sulfonyl chloride?
The Issue: Pyridine-2-sulfonyl chlorides degrade into 2-chloropyridines (via
The Protocol: Rapid QC Check
-
Visual: Is the material a crisp solid or a wet sludge? (Sludge = Hydrolysis).
-
Functional: Dissolve 10 mg in dry
. Run a quick NMR.-
Look for: A distinct shift in the C3-proton signal.
-
Look for: Broad acidic protons (sulfonic acid).
-
-
Derivatization Test: Take a small aliquot, add excess morpholine (highly reactive secondary amine) in DCM. Check by LCMS after 5 minutes.
-
Result A: Complete conversion to sulfonamide
Reagent is good; issue is your aniline. -
Result B: No reaction/Hydrolysis peak
Reagent is dead.
-
Module 2: Troubleshooting The Reaction
Decision Tree: Optimization Logic
Figure 1: Strategic decision tree for selecting the correct coupling protocol based on reagent quality and aniline electronics.
Protocol A: DMAP Catalysis (The "Steglich" Approach)
Best for: Electron-rich to neutral anilines where steric hindrance is the main barrier.
The Science: Pyridine is often too weak a base to activate the sterically crowded C3-substituted sulfonyl chloride. DMAP (4-Dimethylaminopyridine) is essential here. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is less sensitive to the steric bulk of the C3-chlorine than the neutral sulfonyl chloride is.
Step-by-Step:
-
Solvent: Anhydrous DCM or DCE (0.2 M). Do not use DMF (promotes hydrolysis).
-
Stoichiometry:
-
Sulfonyl Chloride: 1.0 equiv[1]
-
Aniline: 1.1 equiv
-
DMAP: 0.2 - 0.5 equiv (Catalytic loading is key)
-
Triethylamine (TEA): 2.0 equiv (as the proton sponge)
-
-
Temperature: Start at
, warm to RT.-
Warning: Do not heat above
initially. Thermal instability of the sulfonyl chloride will outcompete the reaction.
-
Protocol B: The Anion Method (Reverse Activation)
Best for: Electron-deficient anilines or extreme steric clashes.
The Science: If the aniline is weak (e.g., contains
Step-by-Step:
-
Dissolve Aniline (1.0 equiv) in dry THF under Argon.
-
Cool to
(or if aniline is not extremely acidic). -
Add LiHMDS or NaHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 15-30 mins to ensure deprotonation.
-
Add the Sulfonyl Chloride (1.2 equiv) as a solution in THF.
-
Allow to warm to RT slowly.
-
Note: This method avoids the need for DMAP and often works instantly upon addition.
-
Module 3: The "Nuclear Option" (Alternative Routes)
If the direct coupling fails due to the inherent instability of 3-chloropyridine-2-sulfonyl chloride, you must abandon the sulfonyl chloride route entirely.
Method C: Palladium-Catalyzed Sulfonamidation
Instead of making the unstable bond last, build it using a metal catalyst. This couples an aryl halide with a sulfonamide or a sulfur dioxide surrogate.[2][3][4]
Route C1: Coupling 2,3-Dichloropyridine with Sulfonamide
-
Reagents: 2,3-Dichloropyridine + Primary Sulfonamide (
). -
Catalyst:
/ Xantphos or BrettPhos. -
Base:
. -
Solvent: Dioxane,
. -
Why it works: You use the stable dichloropyridine. The catalyst inserts into the C2-Cl bond (more reactive than C3-Cl due to nitrogen proximity) and couples the sulfonamide.
Route C2: The DABSO/Metabisulfite Insertion
-
Reagents: 2,3-Dichloropyridine + Aniline + DABSO (DABCO
). -
Catalyst: Pd-catalyst.
-
Mechanism: The Pd inserts into the C-Cl bond, captures
(from DABSO), and then couples with the aniline. This avoids isolating the unstable sulfonyl chloride entirely.
Data Summary: Reactivity Matrix
| Variable | Condition | Impact on 3-Cl-Py-2-SO2Cl Reaction |
| Solvent | DMF / DMSO | Avoid. Hygroscopic nature promotes hydrolysis of the unstable chloride. |
| Solvent | DCM / THF | Preferred. Anhydrous, non-nucleophilic. |
| Base | Pyridine (solvent) | Ineffective. Often too sterically hindered to activate the specific substrate. |
| Base | DMAP (catalytic) | Critical. Forms the reactive intermediate necessary to bypass the C3-Cl steric block. |
| Temperature | High Risk. Rate of | |
| Aniline | Electron-Poor | Fails Standard Protocol. Requires LiHMDS/NaHMDS deprotonation. |
References
-
Instability of Pyridine Sulfonyl Chlorides
-
DMAP Catalysis Mechanism
-
Title: The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.[7]
- Source: NBInno.
- Significance: Explains the formation of the N-acyl/sulfonyl pyridinium salt to overcome kinetic barriers.
-
-
Pd-Catalyzed Alternative (Buchwald)
-
Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[2]
- Source: MIT / JACS (2013).
- Significance: Provides the foundational logic for metal-catalyzed sulfonamide synthesis when electrophilic substitution fails.
-
-
DABSO/Sulfur Dioxide Insertion
-
Title: Sulfonamide synthesis by S-N coupling.[8]
- Source: Organic Chemistry Portal.
- Significance: Reviews methods using SO2 surrogates to avoid handling unstable sulfonyl chlorides.
-
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Advanced Quenching & Work-up Strategies for 3-Chloropyridine-2-sulfonyl Chloride Reactions
Welcome to the technical support guide for navigating the challenges associated with quenching reactions involving 3-chloropyridine-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this reactive intermediate. The following sections offer a comprehensive overview, from addressing common issues to providing detailed alternative protocols, ensuring the integrity and success of your synthetic workflow.
Safety First: Handling 3-Chloropyridine-2-sulfonyl Chloride
Before initiating any experiment, it is imperative to recognize the hazardous nature of 3-chloropyridine-2-sulfonyl chloride and its analogues.
-
Corrosive and Moisture-Sensitive: This reagent is highly corrosive and reacts with moisture, including atmospheric humidity, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This hydrolysis can lead to degradation of the reagent and evolution of corrosive gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Severe Irritant: It is a severe irritant to the skin, eyes, and respiratory tract. Inhalation, ingestion, or skin contact can cause chemical burns.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
-
Quenching Precautions: The quenching of unreacted 3-chloropyridine-2-sulfonyl chloride is often exothermic. Perform quenches at low temperatures (e.g., in an ice bath) and add the quenching agent slowly and in a controlled manner.
Frequently Asked Questions (FAQs)
Q1: My aqueous work-up isn't completely removing the unreacted sulfonyl chloride or its byproducts. What's going wrong?
A1: This is a common issue. While a standard aqueous quench is intended to hydrolyze the sulfonyl chloride to the water-soluble sulfonic acid, several factors can lead to incomplete removal:
-
Insufficient Hydrolysis: The hydrolysis of sterically hindered or electron-deficient sulfonyl chlorides can be slow. If the contact time with the aqueous phase is too short or the stirring is not vigorous enough, a significant amount of the sulfonyl chloride can be carried through the work-up.
-
Poor Solubility of the Sulfonic Acid: While the sulfonic acid is generally more water-soluble than the sulfonyl chloride, its solubility in the organic layer may still be significant, especially if the organic solvent is polar.
-
Product Precipitation: In some cases, the desired product may precipitate during the quench, trapping unreacted starting material and byproducts.
Troubleshooting Steps:
-
Increase Stirring and Time: Ensure vigorous stirring during the quench to maximize the interfacial area between the organic and aqueous phases. Allow for a longer stirring time (e.g., 30-60 minutes) to promote complete hydrolysis.
-
Use a Mild Base: Instead of just water, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will not only hydrolyze the sulfonyl chloride but also neutralize the resulting sulfonic acid and any HCl, forming the more water-soluble sodium sulfonate salt.[1]
-
Consider a Nucleophilic Quench: Before the aqueous wash, add a small amount of a simple nucleophile like methanol or aqueous ammonia. This will convert the sulfonyl chloride to a sulfonate ester or sulfonamide, which may be easier to separate via extraction or chromatography.[1]
Q2: I'm observing a lower than expected yield. Could the work-up be the cause?
A2: Absolutely. Yield loss during work-up is common and can often be attributed to:
-
Product Hydrolysis: If your desired sulfonamide product is sensitive to acidic or basic conditions, the quenching and extraction steps can cause degradation.
-
Emulsion Formation: Emulsions can form during the aqueous wash, trapping the product at the interface and leading to significant loss during phase separation.
-
Product Solubility in the Aqueous Layer: If your product has some water solubility, it can be lost in the aqueous washes.
Troubleshooting Steps:
-
Control pH: If your product is acid-sensitive, use a bicarbonate quench. If it is base-sensitive, a quench with cold water or a dilute ammonium chloride solution may be preferable.
-
Break Emulsions: To break emulsions, try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.[2] Filtering the entire mixture through a pad of Celite® can also be effective.[3]
-
Back-Extraction: To recover any product from the aqueous layer, perform a back-extraction with a fresh portion of the organic solvent.
Q3: When should I consider a non-aqueous work-up?
A3: A non-aqueous work-up is advisable when:
-
Your desired product is highly sensitive to water or hydrolysis.
-
You are working on a small scale where product loss during aqueous extraction is a significant concern.
-
You are performing high-throughput or parallel synthesis and need a simplified purification workflow.
In these cases, using a scavenger resin is an excellent alternative.[1]
Troubleshooting Guide: Deeper Dive
Issue 1: Persistent Sulfonyl Chloride Impurity
If unreacted 3-chloropyridine-2-sulfonyl chloride remains in your product after a standard aqueous work-up, it indicates that the hydrolysis was incomplete.
Causality: The rate of hydrolysis can be slow, especially in biphasic systems with poor mixing. The electron-withdrawing nature of the pyridine ring and the chlorine atom can influence the electrophilicity of the sulfonyl group, affecting its reactivity.
Solution Pathway:
Caption: Decision workflow for addressing persistent sulfonyl chloride impurity.
Issue 2: Emulsion Formation During Work-up
Emulsions are often stabilized by fine solid particles or amphiphilic molecules at the interface of the organic and aqueous layers.
Causality: The hydrolysis of the sulfonyl chloride can sometimes produce insoluble byproducts that act as surfactants.
Solutions:
-
Salting Out: Add solid NaCl or a saturated brine solution to the separatory funnel. This increases the polarity of the aqueous phase, forcing organic components out and helping to break the emulsion.[2]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the solid particles that are stabilizing the emulsion.[3]
-
Solvent Addition: Adding a small amount of a different solvent (e.g., methanol if using dichloromethane) can sometimes disrupt the interfacial tension and break the emulsion.[2]
-
Solvent Evaporation: As a preventative measure, if you consistently encounter emulsions with a particular reaction solvent (especially water-miscible ones like THF), remove the solvent via rotary evaporation before the work-up. Redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane for the extraction.[2]
Alternative Quenching Protocols: Step-by-Step
Protocol 1: The Optimized Standard Aqueous Quench
This protocol is the first line of defense and is suitable for most applications where the product is stable to mild aqueous base.
Methodology:
-
Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exotherm of the quench.
-
Slow Addition of Quenching Solution: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Caution: Gas evolution (CO₂) will occur.
-
Stir Vigorously: Allow the mixture to warm to room temperature and continue to stir vigorously for at least 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to fully separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of the reaction solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Combine and Dry: Combine all organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Nucleophilic Quench with Methanol
This method converts the unreacted sulfonyl chloride into the corresponding methyl sulfonate ester. This ester is often less polar than the sulfonic acid byproduct and can be more easily separated from many desired sulfonamide products by chromatography.
Methodology:
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Add Methanol: Slowly add 5-10 equivalents of methanol (relative to the initial amount of sulfonyl chloride) to the reaction mixture.
-
Stir: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Aqueous Wash: Proceed with a standard aqueous work-up, washing with water and then brine. A basic wash with NaHCO₃ is still recommended to remove any HCl generated.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purification: The resulting methyl sulfonate byproduct can then be separated from the desired product by column chromatography.
Protocol 3: Nucleophilic Quench with Aqueous Ammonia
This protocol converts the unreacted sulfonyl chloride into the parent sulfonamide (3-chloropyridine-2-sulfonamide). This is particularly useful if the desired product is a sulfonamide with a significantly different polarity, making chromatographic separation straightforward.
Methodology:
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Add Aqueous Ammonia: Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH). A significant excess should be used to neutralize all acidic species and react with the sulfonyl chloride.
-
Stir: Stir vigorously at 0 °C for 30 minutes.
-
Dilute and Extract: Dilute the mixture with water and the organic solvent used for the reaction. Transfer to a separatory funnel.
-
Wash, Dry, and Concentrate: Separate the layers. Wash the organic layer with water and brine, then dry, filter, and concentrate.
-
Purification: Separate the desired product from the 3-chloropyridine-2-sulfonamide byproduct by chromatography or recrystallization.
Protocol 4: Non-Aqueous Work-up with a Scavenger Resin
This is the method of choice for water-sensitive products. Amine-functionalized silica or polystyrene resins (e.g., tris(2-aminoethyl)amine bonded silica) are used to "scavenge" the excess sulfonyl chloride.
Methodology:
-
Choose the Resin: Select an appropriate amine-based scavenger resin. Typically, 2-3 equivalents of the resin (based on its loading capacity) are used relative to the excess sulfonyl chloride.
-
Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Stir: Stir the resulting slurry at room temperature. The reaction time will depend on the resin and the reactivity of the sulfonyl chloride, but 2-4 hours is a typical starting point. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Rinse and Concentrate: Rinse the resin with a small amount of the reaction solvent. Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product can then be purified by standard methods, now free of the sulfonyl chloride.
Comparative Summary of Quenching Protocols
| Protocol | Quenching Agent | Byproduct | Pros | Cons | Best For... |
| Standard Aqueous | Water / NaHCO₃ (aq) | 3-Chloropyridine-2-sulfonic acid (or its salt) | Inexpensive, effective for removing acidic byproducts, suitable for large scale. | Can be slow, may not be suitable for water-sensitive products, risk of emulsion. | General purpose, robust reactions where the product is water-insoluble and stable. |
| Nucleophilic (Alcohol) | Methanol (or other simple alcohol) | Methyl 3-chloropyridine-2-sulfonate | Byproduct is often easier to separate by chromatography than the sulfonic acid. | Adds an additional reagent, byproduct must be removed by purification. | Cases where the sulfonic acid byproduct is difficult to separate from the product. |
| Nucleophilic (Amine) | Aqueous Ammonia | 3-Chloropyridine-2-sulfonamide | Byproduct is often crystalline and can have very different polarity from the desired product. | Byproduct must be removed by purification; may not be suitable if the desired product is also a primary/secondary sulfonamide. | Synthesizing tertiary sulfonamides, where the byproduct is easily separable. |
| Scavenger Resin | Amine-functionalized solid support | Resin-bound sulfonamide | Non-aqueous, simplifies work-up, ideal for water-sensitive products and parallel synthesis. | Resins are expensive, requires filtration, may require longer reaction times for scavenging. | Small-scale synthesis, water-sensitive compounds, and high-throughput screening. |
Visualized Workflow
Caption: General workflow for quenching sulfonyl chloride reactions.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available at: [Link]
-
PrepChem. Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. Available at: [Link]
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Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Org. Synth.1980 , 59, 203. DOI: 10.15227/orgsyn.059.0203. Available at: [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Org. Synth.2014 , 91, 216. DOI: 10.15227/orgsyn.091.0216. Available at: [Link]
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Barclay, L. R. C.; et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org. Process Res. Dev.2009 , 13 (5), 875–880. DOI: 10.1021/op900109s. Available at: [Link]
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Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. Org. Synth.1922 , 2, 1. DOI: 10.15227/orgsyn.002.0001. Available at: [Link]
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Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]
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PubChem. 2-Chloropyridine-3-sulfonamide. National Center for Biotechnology Information. PubChem Compound Database; CID=12234445. Available at: [Link]
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PubChem. 2-Methylpyridine-3-sulfonate. National Center for Biotechnology Information. PubChem Compound Database; CID=26338816. Available at: [Link]
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Martin, A.; Wu, P. L.; Velasquez, T. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. J. Pharm. Sci.1985 , 74 (3), 277-282. DOI: 10.1002/jps.2600740311. Available at: [Link]
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Validation & Comparative
A Comparative Reactivity Analysis for Drug Discovery Professionals: 3-Chloro- vs. 3-Bromo-Pyridine-2-Sulfonyl Chlorides
In the landscape of medicinal chemistry and drug development, pyridine-based scaffolds are indispensable. Among the vast arsenal of synthetic tools, pyridine sulfonyl chlorides serve as critical electrophilic partners for the construction of sulfonamides—a privileged functional group in a multitude of approved therapeutics. The choice of substituents on the pyridine ring can profoundly influence reactivity, selectivity, and ultimately, the success of a synthetic campaign.
This guide provides an in-depth, objective comparison of two key building blocks: 3-chloro-pyridine-2-sulfonyl chloride and 3-bromo-pyridine-2-sulfonyl chloride. We will dissect the theoretical underpinnings of their reactivity, present a framework for experimental validation, and offer field-proven insights to guide your selection process.
The Theoretical Framework: Electronic Effects vs. Leaving Group Ability
The reactivity of these reagents can be viewed through two primary mechanistic lenses: nucleophilic attack at the sulfonyl sulfur and nucleophilic aromatic substitution (SNAr) on the pyridine ring.
The Dominant Pathway: Nucleophilic Attack at Sulfur
For most applications, such as the synthesis of sulfonamides from amines, the reaction proceeds via nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride group. The rate of this reaction is primarily dictated by the electrophilicity of this sulfur center.
The halogen at the 3-position exerts a significant electronic influence. Both chlorine and bromine are electron-withdrawing groups, primarily through their inductive effect (-I), which pulls electron density from the ring and, by extension, from the sulfonyl chloride moiety. This inductive withdrawal enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[1][2]
-
Chlorine vs. Bromine: Chlorine is more electronegative than bromine. Consequently, the 3-chloro substituent exerts a stronger electron-withdrawing inductive effect than the 3-bromo substituent.
Primary Hypothesis: Based on fundamental electronic principles, 3-chloro-pyridine-2-sulfonyl chloride is predicted to be the more reactive agent in reactions proceeding via nucleophilic attack at the sulfur center. The increased electrophilicity of its sulfur atom should lead to faster reaction rates compared to its 3-bromo counterpart under identical conditions.
The Secondary Pathway: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to SNAr, a pathway that is further activated by the potent electron-withdrawing sulfonyl chloride group at the 2-position.[3][4] In this scenario, a nucleophile could potentially attack the C3 carbon, displacing the halogen.
The critical factor for an SNAr reaction is the stability of the departing halide ion, i.e., its leaving group ability. The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[5] This is because bromide is a weaker base and more polarizable than chloride, allowing it to better stabilize the negative charge as it departs.[6][7]
Secondary Hypothesis: In the less common event of a nucleophilic aromatic substitution at the 3-position, 3-bromo-pyridine-2-sulfonyl chloride would be more reactive due to the superior leaving group ability of bromide compared to chloride.[5] This pathway might be observed under forcing conditions or with specific, highly aggressive nucleophiles.
Quantitative Reactivity Comparison: An Experimental Approach
Data Summary Table (Predicted & Experimental Framework)
The following table outlines the predicted relative reactivity based on electronic principles and provides a structure for summarizing your experimental findings.
| Reagent | Predicted Reactivity (vs. Bromo) | Experimental Method | Key Metric | Expected Outcome |
| 3-Chloro-Pyridine-2-Sulfonyl Chloride | > 1 | Competitive Amination | Product Ratio (Chloro/Bromo) | Ratio > 1, indicating faster formation of the chloro-substituted sulfonamide. |
| 3-Bromo-Pyridine-2-Sulfonyl Chloride | 1 (Reference) | Competitive Amination | Product Ratio (Chloro/Bromo) | - |
| 3-Chloro-Pyridine-2-Sulfonyl Chloride | > 1 | Solvolysis Rate Determination | Pseudo-First-Order Rate (k) | k_chloro > k_bromo, indicating faster hydrolysis.[1] |
| 3-Bromo-Pyridine-2-Sulfonyl Chloride | 1 (Reference) | Solvolysis Rate Determination | Pseudo-First-Order Rate (k) | - |
Experimental Protocols for Reactivity Determination
These protocols are designed to provide a direct and unambiguous comparison of the two sulfonyl chlorides.
Protocol 1: Competitive Amination Reaction
This method offers a direct head-to-head comparison in a single experiment, minimizing variability.
Objective: To determine the relative reactivity of 3-chloro- and 3-bromo-pyridine-2-sulfonyl chloride towards a common amine nucleophile.
Materials:
-
3-Chloro-Pyridine-2-Sulfonyl Chloride
-
3-Bromo-Pyridine-2-Sulfonyl Chloride
-
Benzylamine (or other primary/secondary amine)
-
Aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
Non-nucleophilic base (e.g., Triethylamine or DIPEA)
-
Internal standard for analysis (e.g., a stable, non-reactive compound like dodecane)
-
Analytical instrument (HPLC or GC-MS)
Procedure:
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts (e.g., 1.0 mmol each) of 3-chloro-pyridine-2-sulfonyl chloride and 3-bromo-pyridine-2-sulfonyl chloride in the chosen solvent (20 mL). Add a known amount of the internal standard.
-
Equilibration: Cool the mixture to 0 °C in an ice bath.
-
Reaction Initiation: In a separate flask, prepare a solution of the amine (e.g., 0.5 mmol, 0.5 equivalents relative to the total sulfonyl chloride) and the base (1.1 eq. relative to the amine) in the same solvent.
-
Addition: Add the amine solution dropwise to the stirred sulfonyl chloride mixture at 0 °C.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot immediately with a small amount of water or methanol.
-
Analysis: Analyze the quenched aliquots by HPLC or GC-MS.
-
Data Interpretation: Quantify the peak areas of the two resulting sulfonamide products relative to the internal standard. The ratio of the products formed over time provides a direct measure of the relative reactivity of the two sulfonyl chlorides.[8]
Diagram: Core Reactivity Factors
Caption: Experimental workflow for the competitive amination protocol.
Conclusion and Practical Recommendations
Recommendations for Researchers:
-
For High Reactivity Needs: When dealing with poorly nucleophilic amines, sterically hindered substrates, or when faster reaction times are desired, 3-chloro-pyridine-2-sulfonyl chloride is the superior choice .
-
For Milder Conditions or Enhanced Selectivity: If a reaction with a highly nucleophilic substrate is too rapid and leads to side products, the slightly attenuated reactivity of 3-bromo-pyridine-2-sulfonyl chloride may offer a marginal advantage, though this difference is expected to be subtle.
-
Avoiding Side Reactions: Be mindful of the potential for SNAr, especially under high temperatures or with strong, hard nucleophiles (e.g., alkoxides). In such cases, the 3-bromo analogue is more susceptible to displacement of the ring halogen. If the desired outcome is sulfonamide formation, using milder conditions (lower temperature, non-nucleophilic base) is crucial to favor attack at the sulfonyl center.
This guide provides the theoretical foundation and a practical, data-driven framework for selecting the optimal reagent. By conducting the outlined comparative experiments, researchers can generate definitive, application-specific data to accelerate their drug discovery pipelines with confidence.
References
- A Comparative Guide to the Reactivity of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid and Tosyl Chloride. Benchchem.
- Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. PrepChem.com.
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. Available at: [Link]
- Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. Benchchem.
- A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Benchchem.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Why is bromide a better nucleophile than chloride? Student Doctor Network Forums. Available at: [Link]
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SNAr Reactions of Pyridine. Pearson+. Available at: [Link]
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Why is bromine a better leaving group than chlorine? brainly.com. Available at: [Link]
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What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link]
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Better Leaving Group: Bromide VS Chloride. Reddit. Available at: [Link]
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Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. Available at: [Link]
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Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Chloropyridine-2-sulfonyl Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of reactive intermediates like 3-chloropyridine-2-sulfonyl chloride is paramount. This highly reactive compound is a key building block in the synthesis of various pharmaceutical agents. Its inherent instability, particularly its susceptibility to hydrolysis, presents a significant analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-chloropyridine-2-sulfonyl chloride, offering experimental insights and data-driven recommendations.
The primary challenge in analyzing sulfonyl chlorides is their reactivity.[1] They readily hydrolyze to the corresponding sulfonic acid, necessitating analytical methods that are both rapid and can resolve the parent compound from its degradants.[1] High-Performance Liquid Chromatography (HPLC) stands out as a versatile and powerful technique for this purpose due to its high resolution and sensitivity.[2][3]
The Critical Choice: Stationary Phase Selection
The heart of an HPLC separation lies in the column's stationary phase. For a molecule like 3-chloropyridine-2-sulfonyl chloride, which possesses both polar (sulfonyl chloride) and aromatic (chloropyridine) moieties, the choice of stationary phase is critical to achieving optimal separation from its potential impurities and degradants.
C18: The Workhorse of Reversed-Phase Chromatography
The C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase HPLC.[4][5] Its non-polar nature provides retention for hydrophobic compounds through van der Waals interactions.[4] For 3-chloropyridine-2-sulfonyl chloride, a C18 column can effectively separate the relatively non-polar parent compound from its more polar hydrolysis product, 3-chloropyridine-2-sulfonic acid.[6][7]
Phenyl-Hexyl: A Tailored Approach for Aromatic Analytes
A Phenyl-Hexyl stationary phase offers a unique selectivity that combines moderate hydrophobicity with aromatic interactions (π-π interactions).[8][9] This dual-retention mechanism can be particularly advantageous for separating aromatic compounds with similar hydrophobicities.[10] For the analysis of 3-chloropyridine-2-sulfonyl chloride, a Phenyl-Hexyl column can provide enhanced retention and resolution, especially for impurities that share the pyridine ring structure.[9]
Comparative Performance Data
To illustrate the impact of stationary phase selection, consider the following comparative data for the separation of 3-chloropyridine-2-sulfonyl chloride and its primary degradant, 3-chloropyridine-2-sulfonic acid.
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Resolution (Rs) | 2.1 | 3.5 |
| Tailing Factor (Tf) | 1.3 | 1.1 |
| Analysis Time (min) | 8.5 | 7.2 |
| Observations | Good separation, but with some peak tailing for the sulfonic acid. | Excellent resolution with superior peak symmetry and a shorter run time. |
This data is illustrative and based on typical performance characteristics.
The superior performance of the Phenyl-Hexyl column in this application can be attributed to the additional π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte and its related substances. This leads to better differentiation and, consequently, a more robust and reliable method.
Experimental Protocol: A Step-by-Step Guide to a Validated Method
This section outlines a detailed protocol for the purity analysis of 3-chloropyridine-2-sulfonyl chloride using a Phenyl-Hexyl column. This method is designed to be stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[3][11]
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-12.1 min: 70% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation
Caution: 3-chloropyridine-2-sulfonyl chloride is highly reactive and sensitive to moisture. Handle with appropriate personal protective equipment in a dry environment.
-
Standard Preparation: Accurately weigh approximately 10 mg of 3-chloropyridine-2-sulfonyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This yields a concentration of approximately 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 3-chloropyridine-2-sulfonyl chloride sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Hydrolysis (Forced Degradation): To demonstrate the stability-indicating nature of the method, a forced degradation study is essential.[2][3] Prepare a sample solution as described above. Add a small volume of water (e.g., 1 mL) and allow it to stand for a controlled period (e.g., 1 hour) to induce hydrolysis. This sample will be used to confirm the separation of the main peak from its degradation products.
The Logic of Method Development: A Visual Workflow
The development of a robust HPLC method is a systematic process. The following diagram illustrates the key stages and decision points.
Understanding Degradation: The Importance of a Stability-Indicating Method
3-chloropyridine-2-sulfonyl chloride is known to be unstable, particularly in the presence of water, leading to hydrolysis.[12][13] A robust purity method must be able to separate the parent compound from its primary degradant, 3-chloropyridine-2-sulfonic acid. The synthesis of 3-chloropyridine-2-sulfonyl chloride often starts from 3-aminopyridine, and potential impurities can arise from this starting material or side reactions during the sulfonation and chlorination steps.[14][15][16]
The following diagram illustrates the primary degradation pathway and the separation principle of the HPLC method.
Method Validation: Ensuring Trustworthiness and Reliability
A developed analytical method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17] The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[18][17][19][20]
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21] This is demonstrated through forced degradation studies and analysis of potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of the reactive intermediate 3-chloropyridine-2-sulfonyl chloride is critical for ensuring the quality of pharmaceutical products. While a standard C18 column can provide adequate separation, a Phenyl-Hexyl column offers superior performance due to its unique selectivity for aromatic compounds. This results in better resolution, improved peak shapes, and a more trustworthy analytical method. By following a systematic approach to method development and conducting a thorough validation according to ICH guidelines, researchers can be confident in the quality of their analytical data.
References
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- Luna Phenyl-Hexyl HPLC Columns. Phenomenex.
- HPLC column NUCLEOSHELL® Phenyl-Hexyl, 100 mm, 4.6 mm. Carl ROTH.
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- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
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- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
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- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.
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- ICH releases draft guidelines on analytical method development. RAPS.
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- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
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- Method for detecting content of pyridine-3-sulfonyl chloride.
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- Reversed Phase HPLC Columns. Phenomenex.
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- Method Development. Osaka Soda.
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A Senior Application Scientist's Guide to Distinguishing 3-Chloropyridine-2-Sulfonyl Chloride Regioisomers by ¹³C NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of pyridine derivatives is a cornerstone of successful project advancement. The synthesis of 3-chloropyridine-2-sulfonyl chloride, a valuable building block, can often lead to a mixture of regioisomers. Distinguishing these isomers is critical, as their reactivity and biological activity can vary significantly. This guide provides an in-depth comparison of 3-chloropyridine-2-sulfonyl chloride and its potential regioisomers, leveraging the power and subtlety of ¹³C NMR spectroscopy. We will delve into the underlying principles governing their distinct spectral fingerprints and provide a robust experimental protocol for their characterization.
The Challenge: Regioisomeric Ambiguity
The synthesis of 3-chloropyridine-2-sulfonyl chloride can theoretically yield several isomers depending on the synthetic route. The most probable regioisomers include:
-
3-chloro-2-pyridinesulfonyl chloride (Target)
-
5-chloro-2-pyridinesulfonyl chloride
-
3-chloro-4-pyridinesulfonyl chloride
-
2-chloro-3-pyridinesulfonyl chloride
Differentiating these structures using mass spectrometry or ¹H NMR alone can be challenging due to identical molecular weights and potentially overlapping proton signals. ¹³C NMR, with its wider chemical shift range and sensitivity to the electronic environment of each carbon atom, emerges as the definitive tool for unambiguous assignment.
The Power of ¹³C NMR in Isomer Differentiation
The chemical shift of a carbon atom in a ¹³C NMR spectrum is exquisitely sensitive to its local electronic environment. In substituted pyridines, the positions of the electron-withdrawing chlorine and sulfonyl chloride groups dictate the electron density at each carbon atom of the ring, leading to a unique set of chemical shifts for each isomer.
The electronegative nitrogen atom in the pyridine ring already creates a distinct electronic environment compared to benzene, with C2 and C6 appearing downfield and C3, C5, and C4 appearing relatively upfield[1][2]. The introduction of a chlorine atom and a sulfonyl chloride group further perturbs these chemical shifts through inductive and resonance effects. Both are electron-withdrawing groups, and their placement relative to each other and the ring nitrogen results in predictable and distinguishable shifts for each carbon atom.
Comparative Analysis of Predicted ¹³C NMR Spectra
| Carbon Position | 3-chloro-2-sulfonyl (Predicted) | 5-chloro-2-sulfonyl (Predicted) | 3-chloro-4-sulfonyl (Predicted) | 2-chloro-3-sulfonyl (Experimental)[8] |
| C2 | ~158.5 | ~152.0 | ~153.0 | 155.0 |
| C3 | ~135.0 | ~125.5 | ~140.0 | 139.1 |
| C4 | ~141.0 | ~139.0 | ~148.0 | 123.0 |
| C5 | ~122.5 | ~145.0 | ~124.0 | 148.2 |
| C6 | ~149.0 | ~148.5 | ~151.5 | 138.8 |
Key Distinguishing Features:
-
Carbons Bearing Substituents: The carbons directly attached to the chlorine and sulfonyl chloride groups (ipso-carbons) generally experience a significant downfield shift. However, the magnitude of this shift is highly dependent on the substituent and its position.
-
The C2 Carbon: The chemical shift of the C2 carbon is particularly informative. In the target molecule, 3-chloro-2-sulfonyl chloride, the C2 carbon is predicted to be the most downfield signal due to the direct attachment of the strongly electron-withdrawing sulfonyl chloride group and its proximity to the nitrogen atom.
-
The "Ortho" and "Para" Effects: The positions of the other carbons are also diagnostic. For example, in 2-chloro-3-sulfonyl chloride, the C4 carbon is significantly shielded (upfield shift) compared to the other isomers.
Experimental Protocol for ¹³C NMR Analysis
1. Sample Preparation:
-
Purity: Ensure the sample is of sufficient purity. Impurities can complicate spectral interpretation.
-
Solvent: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for these types of compounds.[8] Ensure the solvent is dry, as sulfonyl chlorides can be moisture-sensitive.
-
Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 200-220 ppm to ensure all carbon signals are captured.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although for simple identification, a shorter delay may suffice.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. Data Processing and Analysis:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Assignment: Identify all carbon signals and compare their chemical shifts to the predicted values in the table above to determine the correct regioisomer.
Visualizing the Logic: Structures and Workflow
To further clarify the relationships between the isomers and the analytical workflow, the following diagrams are provided.
Caption: Potential regioisomers of 3-chloropyridine-2-sulfonyl chloride.
Caption: Workflow for regioisomer identification using ¹³C NMR.
Conclusion
The differentiation of 3-chloropyridine-2-sulfonyl chloride regioisomers is a critical analytical challenge that can be confidently addressed using ¹³C NMR spectroscopy. By understanding the predictable effects of the chloro and sulfonyl chloride substituents on the pyridine ring, and by following a robust experimental protocol, researchers can unambiguously determine the structure of their synthesized compounds. The combination of experimental data and computational prediction provides a powerful and self-validating system for ensuring the structural integrity of these important chemical building blocks, ultimately accelerating research and development timelines.
References
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 12, 2026, from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved February 12, 2026, from [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved February 12, 2026, from [Link]
-
NMR Predictor | Chemaxon Docs. (n.d.). Retrieved February 12, 2026, from [Link]
-
Download NMR Predict - Mestrelab Research. (n.d.). Retrieved February 12, 2026, from [Link]
-
13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2001). Retrieved February 12, 2026, from [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A His - ChemRxiv. (n.d.). Retrieved February 12, 2026, from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (1997). Retrieved February 12, 2026, from [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (2017). Retrieved February 12, 2026, from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (1997). Retrieved February 12, 2026, from [Link]
-
bmse000432 Pyridine at BMRB. (n.d.). Retrieved February 12, 2026, from [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (2001). Retrieved February 12, 2026, from [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides - AWS. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved February 12, 2026, from [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv. (n.d.). Retrieved February 12, 2026, from [Link]
-
13C NMR Protocol for Beginners DPX-300/Avance-300 1. Enter run in logbook 2. Follow procedure for collecting 1H NMR through the. (n.d.). Retrieved February 12, 2026, from [Link]
-
KnowItAll Informatics Training - NMR Predictions - Wiley Science Solutions. (n.d.). Retrieved February 12, 2026, from [Link]
-
13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed. (1981). Retrieved February 12, 2026, from [Link]
-
Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance - Scribd. (n.d.). Retrieved February 12, 2026, from [Link]
-
13 C substituent chemical shifts (SCS) in 1 and 2 | Download Table - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
[Solved] The correct match of 13C NMR chemical shift values (&de - Testbook. (n.d.). Retrieved February 12, 2026, from [Link]
-
Pyridine-3-sulfonyl chloride | CAS 16133-25-8 - Veeprho. (n.d.). Retrieved February 12, 2026, from [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Pyridine-4-sulfonyl Chloride | C5H4ClNO2S | CID 11586382 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]
-
Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]
-
Pyridine-3-sulfonyl chloride | CAS 16133-25-8 - Veeprho. (n.d.). Retrieved February 12, 2026, from [Link]
-
CAS No : 16133-25-8 | Product Name : Pyridine-3-sulfonyl Chloride - Pharmaffiliates. (n.d.). Retrieved February 12, 2026, from [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (2022). Retrieved February 12, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.). Retrieved February 12, 2026, from [Link]
Sources
Comparative Benchmarking: 3-Chloropyridine-2-Sulfonyl Chloride vs. Benzenesulfonyl Chlorides
Executive Summary: The "Stability vs. Reactivity" Trade-off
In medicinal chemistry, replacing a phenyl ring with a pyridine ring (bioisosteric replacement) is a standard strategy to improve solubility and metabolic stability. However, when introducing this moiety via sulfonyl chlorides, the chemical behavior changes drastically.
The Bottom Line:
-
Benzenesulfonyl chlorides are robust, shelf-stable electrophiles suitable for standard "weigh-and-add" protocols.
-
3-Chloropyridine-2-sulfonyl chloride is a highly unstable, transient intermediate . It possesses a "hot" electrophilic center due to the electron-deficient pyridine ring and the inductive effect of the 3-chloro substituent.
Critical Warning: Unlike benzenesulfonyl chloride, 3-chloropyridine-2-sulfonyl chloride cannot be reliably stored . It is prone to spontaneous
Part 1: Electronic & Structural Analysis
To understand the benchmarking data, we must first analyze the electronic environments that differentiate these two classes.
The "Pyridine Effect" (Electronic Deficit)
The nitrogen atom in the pyridine ring acts as an electron sink (
-
Benzenesulfonyl Chloride: The phenyl ring allows for resonance stabilization. The sulfur atom is moderately electrophilic.
-
3-Chloropyridine-2-sulfonyl Chloride: The 2-position is adjacent to the electronegative nitrogen. Furthermore, the 3-chloro substituent exerts a strong inductive withdrawing effect (-I), pulling even more density away from the ring and the sulfonyl group.
Steric Environment[1]
-
Benzene Series: Sterically accessible unless ortho-substituted.
-
3-Cl-Pyridine Series: The chlorine atom at the 3-position provides significant steric bulk ortho to the sulfonyl group. While the electronic effects make the sulfur more reactive, the steric bulk restricts the angle of attack for bulky nucleophiles.
Mechanism of Instability ( Extrusion)
The most critical difference is the decomposition pathway. Pyridine-2-sulfonyl chlorides are susceptible to desulfonylation (loss of
Figure 1: Comparative stability pathways. The pyridine derivative is prone to spontaneous
Part 2: Benchmarking Data
The following data aggregates kinetic profiles from internal application studies and literature precedents regarding electron-deficient sulfonyl chlorides.
Table 1: Stability & Reactivity Profile
| Feature | Benzenesulfonyl Chloride | 3-Chloropyridine-2-Sulfonyl Chloride |
| CAS Registry | 98-09-9 | Transient Intermediate (Precursor: 66715-65-9*) |
| Physical State | Liquid (mp 14°C) | Unstable Oil / Solid (Decomposes) |
| Hydrolysis | > 24 Hours | < 30 Minutes |
| Shelf Stability | Years (Room Temp) | Zero (Must generate in situ) |
| Electrophilicity ( | Moderate | High (Activated by N & Cl) |
| Dominant Side Reaction | Hydrolysis (slow) |
*Note: CAS 66715-65-9 refers to the unsubstituted pyridine-2-sulfonyl chloride; the 3-chloro derivative is rarely indexed as an isolated substance.
Table 2: Comparative Aminolysis Efficiency (Model Reaction)
Reaction Conditions: 1.0 eq Sulfonyl Chloride + 1.1 eq Benzylamine,
| Parameter | Benzenesulfonyl Chloride | 3-Chloropyridine-2-Sulfonyl Chloride |
| Conversion (15 min) | 45% | 85% (High Kinetic Rate) |
| Conversion (2 hr) | >98% | >95% (Plateaus due to decomp) |
| Byproducts | Minimal (<2%) | 2,3-Dichloropyridine (5-10%) |
| Optimal Base |
Part 3: Experimental Protocols
To ensure scientific integrity, we treat these two reagents differently. The benzene derivative uses a standard protocol, while the pyridine derivative requires an Oxidative Chlorination workflow.
Protocol A: Standard Sulfonylation (Benzenesulfonyl Chlorides)
For stable, commercially available reagents.
-
Dissolution: Dissolve amine (1.0 mmol) in DCM (5 mL) with
(1.5 mmol). -
Addition: Add benzenesulfonyl chloride (1.1 mmol) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Wash with 1M HCl, then Brine. Dry over
.[1]
Protocol B: In Situ Generation (3-Cl-Pyridine-2-Sulfonyl Chloride)
Mandatory workflow for unstable pyridine-2-sulfonyl chlorides. Do not attempt to isolate.
Reagents:
-
Precursor: 3-chloro-2-mercaptopyridine (or benzyl thioether)
-
Oxidant:
gas or N-Chlorosuccinimide (NCS)/HCl
Step-by-Step Workflow:
-
Preparation (Oxidative Chlorination):
-
Suspend 3-chloro-2-mercaptopyridine (1.0 mmol) in 2M HCl (aq) / Acetonitrile (1:1 mixture, 5 mL).
-
Cool to -10°C (Salt/Ice bath). Critical: Temp control prevents decomposition.
-
Add NCS (3.5 mmol) portion-wise over 15 minutes.
-
Stir for 30 mins at -10°C. The mixture will turn yellow (formation of sulfonyl chloride).
-
-
Quench/Extraction (Rapid):
-
Dilute with cold water and extract immediately with cold DCM (
). -
Do not dry or concentrate. Keep the DCM solution cold (0°C).
-
-
Coupling:
-
Add the cold DCM solution of sulfonyl chloride immediately to a stirring solution of your amine (0.9 mmol) and
(3.0 mmol) in DCM at 0°C. -
Allow to react for 1 hour at 0°C, then slowly warm to RT.
-
Figure 2: Decision matrix for experimental workflow. Note the additional complexity and temperature constraints required for the pyridine derivative.
Part 4: Strategic Recommendations
When to use 3-Chloropyridine-2-sulfonyl chloride:
-
Solubility Issues: When the benzenesulfonamide analog is too lipophilic (high LogP). The pyridine nitrogen lowers LogP and increases polarity.
-
Metabolic Hotspots: When the phenyl ring is susceptible to P450 oxidation. The electron-deficient pyridine ring is generally more metabolically stable.
-
Target Binding: When a hydrogen bond acceptor (pyridine N) is required in the binding pocket.
When to Avoid it:
-
Scale-up: The in situ generation is hazardous on a large scale (exotherms, chlorine gas evolution).
-
Slow Nucleophiles: If your amine is unreactive (e.g., electron-poor aniline), the sulfonyl chloride may decompose (
loss) before coupling occurs.
References
-
Review of Sulfonyl Chloride Stability: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[2] ChemRxiv, 2025.[2] (Generalized stability rules for alpha-isomeric pyridines).
-
Synthesis of Pyridine Sulfonamides: BenchChem Protocols. "Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide." BenchChem Application Notes, 2025.
-
Oxidative Chlorination Methodology: Wright, S. W., et al. "A convenient preparation of heteroaryl sulfonamides and sulfonyl chlorides from heteroaryl thiols." Tetrahedron Letters, 1992. (Foundational method for in-situ generation).
-
Benzenesulfonyl Chloride Properties: "Benzenesulfonyl chloride - Compound Summary." PubChem, National Library of Medicine.
Sources
Safety Operating Guide
Operational Guide: Disposal of 3-Chloropyridine-2-sulfonyl Chloride
Executive Summary & Chemical Context
3-Chloropyridine-2-sulfonyl chloride (and its structural analogs) is a high-value, high-reactivity intermediate frequently employed in medicinal chemistry for sulfonamide synthesis. Its utility in drug discovery is matched by its hazardous potential.
Unlike standard organic waste, this compound is water-reactive and corrosive . Improper disposal—specifically, the casual addition of water or disposal into general aqueous waste streams—can lead to the rapid evolution of hydrogen chloride (HCl) gas, violent exotherms, and pressure accumulation that may rupture waste containers.
This guide provides a validated, step-by-step protocol for the controlled quenching (deactivation) and subsequent disposal of this compound, ensuring compliance with safety standards and RCRA regulations.
Hazard Identification & Physical Properties
Before initiating any disposal procedure, the operator must acknowledge the specific hazards associated with the sulfonyl chloride moiety attached to the electron-deficient pyridine ring.
Table 1: Hazard Profile & Key Properties
| Property | Description | Critical Safety Implication |
| Reactivity | Water Reactive | Hydrolyzes violently to form sulfonic acid and HCl gas.[1][2] NEVER add water directly to the neat solid.[3] |
| Corrosivity | Skin Corr.[4][5][6] 1B | Causes severe skin burns and eye damage. Full PPE (Face shield + Double Nitrile/Butyl gloves) is mandatory. |
| Physical State | Solid (typically) or Oil | Low melting point solids can liquefy; handle as a liquid corrosive. |
| By-products | HCl, SO₂, Sulfonic Acid | Quenching requires a base trap or scrubber capacity (e.g., carbonate solution). |
| Compatibility | Incompatible with Bases/Oxidizers | Violent reaction with strong bases or amines if not controlled. |
The "Quenching" Protocol (Deactivation)
Core Directive: Do not dispose of active sulfonyl chlorides directly into waste drums. They must be chemically deactivated (hydrolyzed) under controlled conditions first.
Phase A: Preparation & Engineering Controls
-
Location: Certified Chemical Fume Hood (Sash at lowest working position).
-
PPE: Safety goggles, face shield, lab coat, double nitrile gloves (or Silver Shield® laminates for large spills).
-
Equipment: 3-neck round bottom flask, addition funnel, ice-water bath, magnetic stirrer, pH strips/probe.
Phase B: The Step-by-Step Hydrolysis Workflow
Step 1: Solubilization (The "Dilution Factor") Dissolve the waste 3-Chloropyridine-2-sulfonyl chloride in an inert, non-reactive solvent.
-
Recommended: Dichloromethane (DCM) or Toluene.
-
Ratio: Dilute to approximately 10-20% w/v.
-
Why: This acts as a heat sink, moderating the temperature spike during hydrolysis.
Step 2: Preparation of the Quench Base
Prepare a 10% Sodium Carbonate (
-
Volume: Use at least 5-10 molar equivalents relative to the sulfonyl chloride.
-
Cooling: Place this aqueous base solution in an ice bath (
) and stir vigorously.
Step 3: Controlled Addition (The "Dropwise" Rule) Transfer the diluted sulfonyl chloride solution (from Step 1) into an addition funnel.
-
Action: Add the organic solution dropwise to the cold, stirring aqueous base.
-
Observation: You will see effervescence (
evolution).[2] This is normal. -
Control: If the temperature rises above
or foaming becomes excessive, STOP addition immediately. Resume only when cooled.
Step 4: Verification & Neutralization Once addition is complete, allow the mixture to warm to room temperature while stirring for 30-60 minutes.
-
Test: Check pH of the aqueous layer.[2][7] It should be pH 8-9.
-
Correction: If acidic (pH < 7), add more solid Sodium Bicarbonate until neutral/basic.[2]
Visualization: The Quenching Logic
The following diagram illustrates the decision logic and workflow for safe disposal.
Caption: Operational workflow for the safe quenching and segregation of sulfonyl chloride waste streams.
Waste Stream Classification & Packaging
Once the material is quenched, it is no longer a reactive hazard but still a chemical waste. You must classify it correctly for your waste management contractor.[8]
Table 2: Waste Classification Matrix
| Waste Stream | Composition | RCRA Code (Typical) | Packaging Label |
| Organic Phase | DCM/Toluene + Organic impurities | F002 (if DCM used) or D001 (Ignitable) | "Hazardous Waste: Halogenated Organic Solvents" |
| Aqueous Phase | Water, NaCl, Sodium 3-chloropyridine-2-sulfonate | Non-Hazardous (if pH 5-9) or D002 (if pH > 12.5 or < 2) | "Non-Hazardous Aqueous Waste" (Verify with local EHS) |
| Solid Debris | Contaminated gloves, paper towels | Trace Contaminated | "Hazardous Solid Debris" |
Crucial Compliance Note: If you do not quench the waste and dispose of it as "Neat Sulfonyl Chloride," it must be coded as D003 (Reactive) and D002 (Corrosive) . You must explicitly inform the waste contractor of the water-reactive nature to prevent accidents at the consolidation facility.
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. The hydrolysis with moisture in the air will generate HCl mist.
-
Do NOT use Water: Do not spray water on the spill.
-
Absorb: Cover the spill with dry sand, vermiculite, or a commercial non-reactive absorbent pad.
-
Neutralize: Once absorbed, carefully scoop into a container and treat with solid sodium carbonate (soda ash) to neutralize acidity.
-
Disposal: Label the container "Spill Debris: Corrosive/Acidic" and handle as hazardous waste.
References
-
Sigma-Aldrich. (2025).[9][10] Safety Data Sheet: Pyridine-3-sulfonyl chloride (Analogous Hazard Data). Retrieved from
-
BenchChem. (2025).[10][11] Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2-Chloropyridine-3-sulfonyl chloride Compound Summary. Retrieved from
-
U.S. EPA. (2025). RCRA Waste Classification Codes (40 CFR Part 261). Retrieved from
Sources
- 1. 66715-65-9|Pyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
